An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine
An In-depth Technical Guide to 5-Iodo-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Iodo-6-methylpyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, and its derivatives are actively investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide is intended to serve as a technical resource for professionals engaged in drug discovery and development.
Core Chemical and Physical Properties
5-Iodo-6-methylpyrimidin-4-amine is an organic compound featuring a pyrimidine ring substituted with an iodo, a methyl, and an amine group. These functional groups provide multiple reaction sites for further chemical modification, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₆IN₃ | PubChem[5] |
| Molecular Weight | 235.03 g/mol | PubChem[5] |
| IUPAC Name | 5-iodo-6-methylpyrimidin-4-amine | PubChem[5] |
| CAS Number | 83410-18-8 | PubChem[5] |
| Appearance | Off-white to light yellow solid | ChemicalBook[6] |
| Monoisotopic Mass | 234.96064 Da | PubChem[5] |
| XLogP3 | 0.9 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature | ChemicalBook[6] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of 5-Iodo-6-methylpyrimidin-4-amine.
| Data Type | Summary |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak at m/z 235, corresponding to the molecular weight of the compound.[5] Predicted collision cross-section (CCS) values are available for various adducts.[7][8] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR spectral data are available from commercial suppliers and are essential for confirming the arrangement of protons and carbons in the molecule.[9] |
| Infrared (IR) Spectroscopy | IR spectral data can confirm the presence of key functional groups, such as N-H stretches from the amine group and C=N/C=C stretches from the pyrimidine ring.[9] |
Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-6-methylpyrimidin-4-amine
This protocol is based on the common method of iodinating pyrimidine rings using N-Iodosuccinimide (NIS).[10]
Objective: To synthesize 5-Iodo-6-methylpyrimidin-4-amine from 6-methylpyrimidin-4-amine.
Materials:
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6-methylpyrimidin-4-amine
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N-Iodosuccinimide (NIS)
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Acetonitrile (dry)
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Sodium thiosulfate (aqueous solution)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 6-methylpyrimidin-4-amine (1.0 equivalent) in dry acetonitrile.
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Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Iodo-6-methylpyrimidin-4-amine.
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Context and Drug Development Workflow
The pyrimidine core is a cornerstone in the development of drugs targeting a variety of diseases.[2] Derivatives are known to possess anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] 5-Iodo-6-methylpyrimidin-4-amine serves as a valuable intermediate for creating novel derivatives for biological screening. The iodine atom, in particular, is a useful handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents at the 5-position to explore the structure-activity relationship (SAR).
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for screening a novel pyrimidine compound, such as a derivative of 5-Iodo-6-methylpyrimidin-4-amine, in a drug discovery program.
Caption: Drug discovery workflow for novel pyrimidine derivatives.
Conclusion
5-Iodo-6-methylpyrimidin-4-amine is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined chemical properties and the reactivity of its functional groups allow for the synthesis of diverse compound libraries. The established biological relevance of the pyrimidine scaffold makes derivatives of this compound prime candidates for screening programs aimed at discovering novel therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Iodo-6-methylpyrimidin-4-amine | C5H6IN3 | CID 616548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 83410-18-8 CAS MSDS (5-IODO-6-METHYL-4-PYRIMIDINAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. PubChemLite - 5-iodo-n-methylpyrimidin-4-amine (C5H6IN3) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 5-iodo-4-methylpyrimidin-2-amine (C5H6IN3) [pubchemlite.lcsb.uni.lu]
- 9. 5-IODO-6-METHYL-4-PYRIMIDINAMINE(83410-18-8) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
